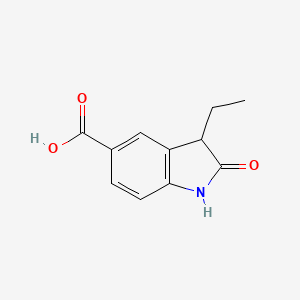
3-Ethyl-2-oxoindoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-etil-2-oxoindolina-5-carboxílico es un derivado del indol, un sistema heterocíclico significativo en productos naturales y fármacos. Los derivados del indol son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos, incluida la química, la biología, la medicina y la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-etil-2-oxoindolina-5-carboxílico generalmente implica la síntesis de indol de Fischer, que utiliza hidracina y un aldehído o cetona en condiciones ácidas . La reacción se lleva a cabo bajo reflujo con ácido acético y ácido clorhídrico como catalizadores . Otro método implica la reacción de derivados del indol con dihidrofurano, proporcionando una mezcla de productos .
Métodos de producción industrial
Los métodos de producción industrial para el ácido 3-etil-2-oxoindolina-5-carboxílico no están bien documentados en la literatura. los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos, serían aplicables.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-etil-2-oxoindolina-5-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la presencia del anillo de indol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos y agentes nitrantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del indol sustituidos, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
El ácido 3-etil-2-oxoindolina-5-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: La investigación se centra en su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-etil-2-oxoindolina-5-carboxílico implica su interacción con dianas y vías moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las dianas y vías moleculares exactas dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-oxoindolina-5-carboxílico: Estructura similar pero carece del grupo etilo.
Ácido 3-metil-2-oxoindolina-5-carboxílico: Estructura similar con un grupo metilo en lugar de un grupo etilo.
Ácido 2-oxoindolina-3-carboxílico: Posición diferente del grupo ácido carboxílico.
Singularidad
El ácido 3-etil-2-oxoindolina-5-carboxílico es único debido a la presencia del grupo etilo, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede conducir a diferencias en su interacción con dianas moleculares y su eficacia general en diversas aplicaciones .
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-ethyl-2-oxo-1,3-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-7-8-5-6(11(14)15)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
KTVWKKBTUXRUTH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(C=CC(=C2)C(=O)O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)

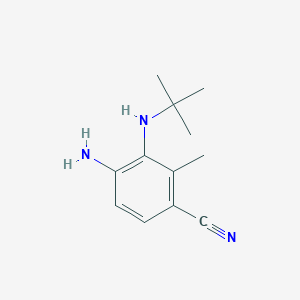

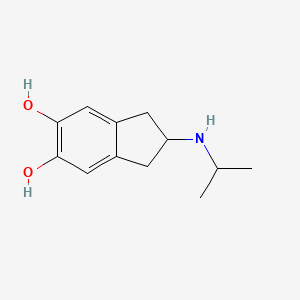
![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)
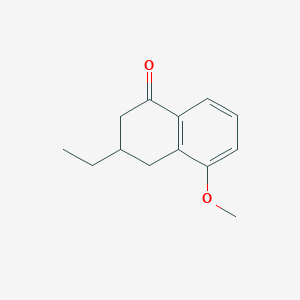
![Spiro[cyclopentane-1,4'-pyrido[2,3-d][1,3]oxazin]-2-one](/img/structure/B11895531.png)
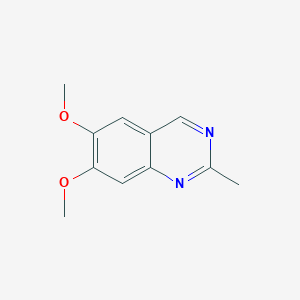


![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)

